molecular formula C16H15ClN6S2 B14385635 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine CAS No. 88048-62-8

3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine

Cat. No.: B14385635
CAS No.: 88048-62-8
M. Wt: 390.9 g/mol
InChI Key: XOGYBNVIMXYPHT-UHFFFAOYSA-N
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Description

3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the core structures, such as 2-amino-6-methylpyridine and 5-chloropyrazine derivatives. These core structures are then linked through sulfanyl (thioether) bonds under specific reaction conditions, often involving the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine apart is its combination of multiple functional groups, which allows for a diverse range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .

Properties

CAS No.

88048-62-8

Molecular Formula

C16H15ClN6S2

Molecular Weight

390.9 g/mol

IUPAC Name

3-[3-(2-amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine

InChI

InChI=1S/C16H15ClN6S2/c1-8-3-5-10(13(18)21-8)24-15-16(23-12(17)7-20-15)25-11-6-4-9(2)22-14(11)19/h3-7H,1-2H3,(H2,18,21)(H2,19,22)

InChI Key

XOGYBNVIMXYPHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)SC2=NC=C(N=C2SC3=C(N=C(C=C3)C)N)Cl)N

Origin of Product

United States

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